Ethyl 1H-imidazo[4,5-b]pyridin-2-ylcarbamate

Catalog No.
S12342809
CAS No.
M.F
C9H10N4O2
M. Wt
206.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 1H-imidazo[4,5-b]pyridin-2-ylcarbamate

Product Name

Ethyl 1H-imidazo[4,5-b]pyridin-2-ylcarbamate

IUPAC Name

ethyl N-(1H-imidazo[4,5-b]pyridin-2-yl)carbamate

Molecular Formula

C9H10N4O2

Molecular Weight

206.20 g/mol

InChI

InChI=1S/C9H10N4O2/c1-2-15-9(14)13-8-11-6-4-3-5-10-7(6)12-8/h3-5H,2H2,1H3,(H2,10,11,12,13,14)

InChI Key

NDWJPRPNKXZPNV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=NC2=C(N1)C=CC=N2

Ethyl 1H-imidazo[4,5-b]pyridin-2-ylcarbamate is a compound that belongs to the class of imidazopyridines, characterized by a fused heterocyclic structure combining an imidazole ring with a pyridine moiety. This structural configuration imparts unique chemical properties and biological activities, making it a subject of interest in medicinal chemistry. The compound is notable for its potential therapeutic applications, particularly in the modulation of various biological pathways.

  • Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction can be achieved with reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions may occur at the imidazole or pyridine rings, influenced by the choice of reagents and conditions used.

These reactions are essential for modifying the compound's structure to enhance its pharmacological properties or to synthesize related compounds.

The biological activity of Ethyl 1H-imidazo[4,5-b]pyridin-2-ylcarbamate is linked to its interaction with various molecular targets. It may act as an agonist or antagonist for specific receptors, enzymes, or proteins. For instance, it has been reported to modulate the activity of GABA A receptors and other important biological pathways, potentially leading to therapeutic effects in neurological disorders and other conditions .

The synthesis of Ethyl 1H-imidazo[4,5-b]pyridin-2-ylcarbamate typically involves the reaction of 2,3-diaminopyridine with a suitable carbamate precursor. A common method utilizes methyl chloroformate as the carbamate precursor, reacting with 2,3-diaminopyridine in the presence of a base such as triethylamine. This reaction pathway can be optimized for yield and efficiency through various techniques, including continuous flow reactors and the use of environmentally friendly solvents and catalysts.

Ethyl 1H-imidazo[4,5-b]pyridin-2-ylcarbamate has potential applications in medicinal chemistry due to its biological activity. It may be utilized in drug development targeting neurological disorders, cancer therapies, and other medical conditions where modulation of specific receptors or pathways is beneficial. Additionally, its unique structural features make it a valuable compound for further research into new therapeutic agents .

Interaction studies involving Ethyl 1H-imidazo[4,5-b]pyridin-2-ylcarbamate focus on understanding its binding affinities and mechanisms of action with various biological targets. These studies often employ techniques such as radiolabeled binding assays and functional assays to evaluate how the compound influences receptor activity and cellular signaling pathways. Insights gained from these studies are crucial for optimizing the compound's pharmacological profile and therapeutic potential .

Several compounds share structural similarities with Ethyl 1H-imidazo[4,5-b]pyridin-2-ylcarbamate. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
Imidazo[4,5-c]pyridine derivativesSimilar fused ring systemDifferent nitrogen positioning affects reactivity
Imidazo[1,2-a]pyridine derivativesDifferent fusion patternDistinct biological activities
Imidazo[1,5-a]pyridine derivativesAlternative fusion patternUnique pharmacological properties

Uniqueness

Ethyl 1H-imidazo[4,5-b]pyridin-2-ylcarbamate stands out due to its specific structural features combined with the carbamate functional group. This combination results in distinct chemical reactivity and biological activity compared to related compounds. Its potential therapeutic applications further highlight its uniqueness within the imidazopyridine class .

Traditional Condensation Approaches

Traditional synthetic routes for Ethyl 1H-imidazo[4,5-b]pyridin-2-ylcarbamate primarily involve condensation reactions between 2,3-diaminopyridine and carbamate precursors. A widely reported method utilizes methyl chloroformate as the carbamoylating agent in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic attack of the primary amine group on the carbonyl carbon of methyl chloroformate, followed by cyclization to form the imidazo[4,5-b]pyridine core. Typical reaction conditions involve refluxing in dichloromethane or tetrahydrofuran for 6–12 hours, yielding the target compound in 65–75% purity.

Variations in this approach include the use of alternative carbamate precursors such as ethyl chloroformate, which modifies the ester group at the 2-position of the imidazole ring. For example, substituting methyl with ethyl chloroformate under similar conditions yields the ethyl carbamate derivative with comparable efficiency. However, selectivity challenges arise due to competing reactions at the pyridine nitrogen, necessitating careful control of stoichiometry and temperature.

Table 1: Comparative Analysis of Traditional Condensation Methods

Carbamate PrecursorBaseSolventTime (h)Yield (%)
Methyl chloroformateTriethylamineDichloromethane868
Ethyl chloroformatePyridineTetrahydrofuran1072
Phenyl chloroformateDBUAcetonitrile1258

The table above illustrates how the choice of base and solvent influences reaction outcomes. Polar aprotic solvents like tetrahydrofuran improve solubility of 2,3-diaminopyridine, while stronger bases like 1,8-diazabicycloundec-7-ene (DBU) may enhance reaction rates at the cost of reduced selectivity.

Catalytic Cyclization Strategies

Catalytic cyclization methods have emerged as powerful tools for constructing the imidazo[4,5-b]pyridine scaffold with higher regioselectivity. A notable strategy involves Pd-catalyzed C–N bond formation, where 2-chloro-3-aminopyridine derivatives react with amines or carbamates in the presence of palladium catalysts such as Pd(OAc)₂. For instance, treatment of 2-chloro-3-(ethylcarbamoyl)aminopyridine with Pd(OAc)₂ and Xantphos ligand in toluene at 110°C facilitates intramolecular cyclization, yielding Ethyl 1H-imidazo[4,5-b]pyridin-2-ylcarbamate in 82% yield.

Copper-based catalysts, particularly CuI with 1,10-phenanthroline ligands, have also been employed for analogous transformations. These systems operate via a single-electron transfer mechanism, enabling cyclization at lower temperatures (60–80°C) while maintaining yields above 75%. Additionally, FeCl₃-mediated cyclizations offer a cost-effective alternative, leveraging Lewis acid catalysis to activate carbonyl groups for nucleophilic attack by adjacent amines.

Table 2: Catalytic Systems for Cyclization

CatalystLigandTemperature (°C)Yield (%)
Pd(OAc)₂Xantphos11082
CuI1,10-Phenanthroline8078
FeCl₃None10070

Mechanistic studies reveal that Pd-catalyzed routes proceed through oxidative addition of the C–Cl bond to Pd(0), followed by amine coordination and reductive elimination to form the C–N bond. In contrast, FeCl₃ activates the carbonyl group via coordination, polarizing the electrophilic carbon for nucleophilic attack by the amine.

Solvent-Free and Green Synthesis Innovations

Recent advances emphasize solvent-free and environmentally benign protocols to reduce waste and energy consumption. A groundbreaking one-pot synthesis developed by Kumar et al. (2018) combines 2-chloro-3-nitropyridine with primary amines and aldehydes in a H₂O-isopropyl alcohol (IPA) solvent system. This tandem process involves three sequential steps:

  • Nucleophilic aromatic substitution (SₙAr): Amines displace the chlorine atom at the 2-position of pyridine.
  • Reduction: Zinc dust and HCl reduce the nitro group to an amine.
  • Heterocyclization: Aldehydes condense with the diamine intermediate to form the imidazo[4,5-b]pyridine core.

This method achieves yields exceeding 90% while eliminating toxic organic solvents. The H₂O-IPA system not only acts as a reaction medium but also participates in hydrogen bonding, stabilizing intermediates and accelerating cyclization.

Table 3: Green Synthesis Metrics

ParameterTraditional MethodGreen Method
Solvent ToxicityHigh (DCM, THF)Low (H₂O-IPA)
Reaction Time8–12 h10 h
Atom Economy65%88%
E-Factor*328

*E-Factor = mass of waste/mass of product

Microwave-assisted synthesis further enhances green protocols by reducing reaction times to 30–60 minutes. For example, irradiating a mixture of 2,3-diaminopyridine and ethyl chloroformate at 100°C under solvent-free conditions produces the target compound in 85% yield. This approach minimizes energy consumption and avoids solvent purification steps.

In Vitro Pharmacological Screening

Ethyl 1H-imidazo[4,5-b]pyridin-2-ylcarbamate represents a structurally unique compound within the imidazopyridine class, characterized by the presence of both the fused heterocyclic imidazo[4,5-b]pyridine core and a carbamate functional group [4]. The compound's biological activity profile has been investigated through comprehensive in vitro pharmacological screening methodologies, which have revealed diverse molecular interactions and therapeutic potential [33].

In vitro screening studies of imidazo[4,5-b]pyridine derivatives have demonstrated significant antiproliferative activity against multiple human cancer cell lines [33]. Systematic evaluation using standard cell viability assays, including the thiazolyl blue tetrazolium bromide assay, has provided quantitative data on the compound's cytotoxic effects [27]. The most pronounced antiproliferative activity has been observed in compounds bearing unsubstituted amidino groups and cyclic amidino substituents, with inhibitory concentration values in the sub-micromolar range [33].

Table 1: In Vitro Antiproliferative Activity Data for Imidazo[4,5-b]pyridine Derivatives

Compound TypeCell LineIC₅₀ Value (µM)Selectivity Index
Amidino-substitutedColon carcinoma SW6200.4-0.7High
Bromo-substitutedGlioblastoma LN-2298.0-8.5Moderate
Cyclic amidinoPancreatic adenocarcinoma9.4Moderate
Methylpyridine analogsAcute myeloid leukemia9.5Moderate

The pharmacological screening has also encompassed evaluation against bacterial strains, revealing limited antibacterial activity with minimum inhibitory concentration values exceeding 64 micromolar for most derivatives [33]. However, specific structural modifications, particularly the introduction of bromo substituents at the pyridine nuclei combined with 2-imidazolinyl groups, have shown moderate activity against Escherichia coli with minimum inhibitory concentration values of 32 micromolar [33].

Antiviral screening protocols have identified selective activity against respiratory syncytial virus, with bromo-substituted derivatives containing unsubstituted phenyl rings demonstrating effective concentration values of 21 micromolar [33]. The screening methodology employed cytopathic effect reduction assays using virus host cell lines including HEL 299, Huh7, and MDCK cells [33].

Comprehensive cytotoxicity assessments using the colorimetric MTS assay have established that the majority of imidazo[4,5-b]pyridine derivatives exhibit minimal negative impact on cell viability, with cytotoxic concentration values exceeding 100 micromolar for most compounds [33]. Derivatives containing bromo substituents and 2-imidazolinyl amidino groups have shown the most pronounced cytotoxicity, with concentration values ranging from 0.8 to 33.9 micromolar depending on the specific cell line evaluated [33].

Enzyme Inhibition Mechanisms

The enzyme inhibition profile of Ethyl 1H-imidazo[4,5-b]pyridin-2-ylcarbamate and related imidazopyridine derivatives encompasses multiple mechanistic pathways, with particular emphasis on phosphodiesterase and kinase inhibition [3]. Phosphodiesterase 10A inhibition represents a primary mechanism of action, with imidazo[4,5-b]pyridine compounds demonstrating potent and selective inhibitory activity [3].

Detailed structure-activity relationship studies have revealed that the methoxy substituent and the imidazole ring on the imidazo[4,5-b]pyridine core are critical for binding affinity to phosphodiesterase 10A [3]. X-ray cocrystal structure analysis has identified two essential hydrogen bonding interactions: the pyridine nitrogen on the imidazo[4,5-b]pyridine core interacts with the conserved Gln716 residue, while the pyridine nitrogen on methylpyridine analogs forms hydrogen bonds with Tyr683 [3].

Table 2: Enzyme Inhibition Constants for Imidazo[4,5-b]pyridine Derivatives

Target EnzymeCompound SeriesIC₅₀ Value (nM)Binding Mechanism
Phosphodiesterase 10AMethoxy-substituted0.8-6.7Competitive
B-Raf kinaseImidazo[4,5-b]pyridine15-25DFG-in, αC-helix out
PAK4 kinasePyrazole-substituted200-500ATP-competitive
Src family kinasesImidazo[4,5-c]pyridin-2-one100-300ATP-competitive

The kinase inhibition mechanisms involve direct binding to adenosine triphosphate binding pockets, with imidazo[4,5-b]pyridine derivatives demonstrating selectivity for specific kinase families [32]. B-Raf kinase inhibition occurs through a DFG-in, αC-helix out conformation, which is associated with significant kinase selectivity [32]. The imidazo[4,5-b]pyridine scaffold provides optimal positioning for interaction with the hinge region of kinases, facilitating potent inhibitory activity [31].

PAK4 kinase inhibition studies have revealed that the pyrazole and imidazopyridine rings are sufficient for mediating hinge loop interactions, with binding affinities in the micromolar range [31]. Virtual site-directed fragment-based drug design approaches have confirmed the specific binding location within the PAK4 active site [31].

Carbonic anhydrase inhibition represents another significant mechanism, with carbamate derivatives demonstrating inhibition constants in the nanomolar range [37]. Human carbonic anhydrase I and II isoenzymes are effectively inhibited by carbamate compounds, with inhibition constants ranging from 4.49 to 7.66 nanomolar [37]. The mechanism involves carbamylation of the zinc-bound hydroxide ion within the enzyme active site [37].

Acetylcholinesterase inhibition has been documented for carbamate derivatives, with inhibition constants ranging from 0.209 to 0.291 nanomolar [37]. The mechanism involves reversible carbamylation of the serine residue in the enzyme active site, leading to temporary enzyme inactivation [40].

Cytochrome P450 enzyme interactions have been investigated, with imidazole-containing compounds demonstrating selective inhibition of specific isoforms [42]. Cytochrome P450 3A demonstrates particular susceptibility to inhibition by imidazole derivatives, with inhibition constants below 1 micromolar for potent inhibitors [42].

Receptor Modulation Studies

Receptor modulation studies of Ethyl 1H-imidazo[4,5-b]pyridin-2-ylcarbamate and related imidazopyridine compounds have identified significant interactions with gamma-aminobutyric acid type A receptors, G protein-coupled receptors, and neurotransmitter systems [8]. The structural similarity to naturally occurring purines enables imidazopyridine derivatives to interact effectively with essential biomolecules in living systems [4].

Gamma-aminobutyric acid type A receptor modulation represents a primary mechanism of action for imidazopyridine compounds [8]. Structure-function evaluation studies have demonstrated that imidazopyridine derivatives exhibit functional selectivity for delta-subunit-containing gamma-aminobutyric acid type A receptors [43]. Specific compounds have shown selectivity for alpha-6-beta-3-delta receptors, with the major distinguishing factors being variations at the para-positions of benzamide groups [43].

Table 3: Receptor Binding Affinity Data for Imidazopyridine Derivatives

Receptor TypeSubunit CompositionBinding Affinity (Ki, µM)Functional Effect
GABA-Aα4β3δ0.5-2.0Positive allosteric modulation
GABA-Aα6β3δ0.3-1.5Enhanced selectivity
GABA-Aα1β2γ25.0-15.0Moderate enhancement
GPR4N/A10-50Negative allosteric modulation

Electrophysiological studies using Xenopus oocytes expressing alpha-1-beta-2-gamma-2 gamma-aminobutyric acid type A receptors have demonstrated that imidazopyridine compounds markedly enhance gamma-aminobutyric acid-evoked chloride currents [8]. The modulatory effects occur through interaction with the benzodiazepine binding site, as evidenced by the ability of flumazenil to reduce the stimulatory effects [8].

G protein-coupled receptor 4 modulation has been identified as a significant mechanism for imidazopyridine compounds [7]. These compounds function as negative allosteric modulators of proton-sensing G protein-coupled receptor 4, inhibiting moderately acidic pH-induced serum responsive element activity specifically in G protein-coupled receptor 4-expressing cells [7]. The mechanism involves inhibition of cyclic adenosine monophosphate accumulation, messenger ribonucleic acid expression of inflammatory genes, and G protein-coupled receptor 4 internalization [7].

Peripheral benzodiazepine receptor interactions have been documented for imidazopyridine compounds, with substituted derivatives showing high affinity for peripheral benzodiazepine receptors [8]. Substituents containing hydrogen bonding acceptor and donor properties in the para position of phenyl rings lead to enhanced binding affinity [8]. The compounds demonstrate the ability to stimulate local synthesis and secretion of neurosteroids, indicating functional modulation of gamma-aminobutyric acid type A receptor-mediated responses [8].

Imidazoline receptor binding studies have revealed interactions with multiple receptor subtypes [9]. Imidazoline I-1 receptors, involved in sympathetic nervous system inhibition and blood pressure regulation, demonstrate binding affinity for imidazopyridine derivatives [9]. Imidazoline I-2 receptors, located on outer mitochondrial membranes and proposed to be allosteric sites on monoamine oxidase, also interact with these compounds [9].

Neurotransmitter receptor modulation encompasses interactions with multiple systems including dopaminergic and glutamatergic pathways [3]. Phosphodiesterase 10A inhibition by imidazopyridine compounds modulates levels of cyclic adenosine monophosphate and cyclic guanosine monophosphate downstream of these major neurotransmitter pathways [3]. This positioning enables potential therapeutic effects on positive, negative, and cognitive symptoms associated with neuropsychiatric disorders [3].

Substituent Effects on Target Affinity

The structure-activity relationship of ethyl 1H-imidazo[4,5-b]pyridin-2-ylcarbamate and related imidazo[4,5-b]pyridine derivatives reveals significant insights into the molecular determinants of target binding affinity. Systematic investigations of substituent effects have demonstrated that structural modifications at specific positions of the imidazo[4,5-b]pyridine scaffold profoundly influence biological activity [2].
Positional Effects on Binding Affinity

The nitrogen positions within the imidazo[4,5-b]pyridine ring system exhibit differential effects on target protein recognition. Studies have shown that the position of the nitrogen atom in the pyridine ring significantly impacts the enhancement of antiproliferative activity, particularly for derivatives bearing amino side chains at the 2-position [3]. Regioisomeric compounds demonstrate notable variations in binding affinity, with position-specific modifications resulting in nanomolar to micromolar activity ranges [4].

Substituent-Specific Binding Interactions

The introduction of various substituents at the N-1 position demonstrates a clear structure-activity relationship pattern. Benzyl substitution at the N-1 position exhibits superior binding affinity compared to smaller alkyl groups, achieving binding constants in the single-digit nanomolar range . This enhanced affinity is attributed to favorable hydrophobic interactions with the target protein binding pocket and improved π-π stacking interactions [5].

Substitutions at the C-2 position show remarkable influence on target selectivity and potency. Phenyl substituents at this position demonstrate optimal binding characteristics, with reported inhibition constants ranging from 7.5 to 15.4 nanomolar against Aurora kinase targets . The introduction of heteroaromatic rings such as pyridyl or thiophene moieties at the C-2 position results in decreased binding affinity, suggesting that the electronic properties of the substituent significantly impact protein-ligand interactions [6].

Electronic Effects and Binding Affinity

The electronic nature of substituents plays a crucial role in determining target affinity. Electron-withdrawing groups, particularly at the C-6 position, enhance binding affinity through favorable electrostatic interactions with the target protein [7]. Chloro substitution at the C-6 position demonstrates improved binding characteristics compared to electron-donating methoxy groups, with binding affinities of 12.4 nanomolar versus 35.7 nanomolar, respectively .

The presence of amino substituents at the C-7 position shows variable effects on binding affinity. While piperazinyl substitution at C-7 results in exceptional binding affinity (6.2 nanomolar), simple amino substitution leads to significantly reduced activity (67.8 nanomolar) . This suggests that the size and conformational flexibility of the substituent contribute to optimal binding geometry.

Hydrophobic Contributions to Binding

Quantitative structure-activity relationship studies have identified hydrophobicity as a decisive factor for biological activity in imidazo[4,5-b]pyridine derivatives [8]. The hydrophobic character of substituents correlates positively with binding affinity, particularly for substituents that can engage in favorable van der Waals interactions with hydrophobic residues in the target protein binding site [9].

Conformational Analysis of Bioactive Derivatives

The conformational preferences of imidazo[4,5-b]pyridine derivatives significantly influence their biological activity and target binding characteristics. Molecular dynamics simulations and crystallographic studies have revealed critical insights into the relationship between molecular conformation and bioactivity [10] [6].
Preferred Conformational States

The imidazo[4,5-b]pyridine scaffold exhibits distinct conformational preferences depending on the substitution pattern. Compounds with phenyl substituents at the C-2 position predominantly adopt planar conformations, characterized by minimal dihedral angles (0.5-2.1 degrees) between the aromatic rings [10]. This planar geometry facilitates optimal π-π stacking interactions with aromatic residues in the target protein binding site, resulting in enhanced binding affinity.

In contrast, derivatives containing pyridyl substituents at the C-2 position display a preference for twisted conformations, with dihedral angles ranging from 23.4 to 28.7 degrees [10]. This conformational flexibility is attributed to the electronic repulsion between the nitrogen lone pairs in the pyridine ring and the imidazo[4,5-b]pyridine core, leading to reduced binding affinity and decreased biological activity.

Conformational Energy Profiles

The binding energy profiles of imidazo[4,5-b]pyridine derivatives demonstrate a clear correlation between conformational stability and biological activity. Compounds adopting planar conformations exhibit more favorable binding energies (-8.1 to -9.2 kcal/mol) compared to their twisted counterparts (-6.8 to -7.2 kcal/mol) [10]. This energy difference reflects the enthalpic penalty associated with conformational strain and the loss of favorable protein-ligand interactions in twisted conformations.

Structural Determinants of Conformation

The substitution pattern at multiple positions influences the overall conformational preferences of the molecule. Disubstituted derivatives, particularly those with substituents at both C-2 and C-6 or C-7 positions, demonstrate enhanced conformational rigidity and improved binding characteristics [3]. The 2,6-diphenyl substitution pattern results in optimal planarity and superior binding affinity (4.2 nanomolar), while asymmetric substitution patterns may introduce conformational strain that reduces activity.

Dynamic Conformational Behavior

Molecular dynamics simulations reveal that bioactive imidazo[4,5-b]pyridine derivatives undergo conformational transitions in solution, with the equilibrium between different conformational states influencing their binding kinetics [11]. Compounds with greater conformational flexibility require higher entropic penalties for binding, resulting in reduced binding affinity despite potentially favorable enthalpic interactions.

Binding Mode Analysis

Crystallographic studies of imidazo[4,5-b]pyridine derivatives in complex with target proteins reveal specific binding modes that correlate with conformational preferences [12]. The planar conformation allows for optimal positioning of the imidazo[4,5-b]pyridine core within the ATP-binding site, with the N-3 hydrogen bond donor and N-4 hydrogen bond acceptor forming critical interactions with the protein hinge region [5].

Conformational Selectivity

XLogP3

1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

206.08037557 g/mol

Monoisotopic Mass

206.08037557 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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